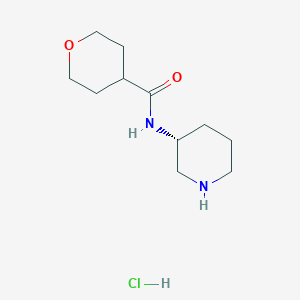

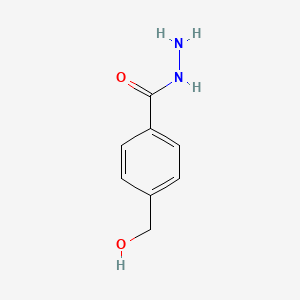

(R)-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidones, which are related to piperidines, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath .Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary greatly depending on the specific compound. For example, ®-Piperidin-3-yl-acetic acid ethyl ester hydrochloride has a linear formula of C9H18ClNO2 .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For example, ®-tert-Butyl piperidin-3-ylcarbamate hydrochloride has a molecular weight of 236.74 g/mol .Applications De Recherche Scientifique

- Targeting GPCRs : This compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling. Researchers explore its potential as a modulator for specific GPCRs involved in diseases like cancer, neurological disorders, and metabolic conditions .

- Antiviral Agents : Investigations into its antiviral properties have been promising. Researchers study its effects against RNA viruses, including influenza and HIV, aiming to develop novel antiviral drugs .

- Neurodegenerative Diseases : The compound’s structural features suggest potential neuroprotective effects. Studies investigate its ability to mitigate oxidative stress, inflammation, and neuronal damage in conditions like Alzheimer’s and Parkinson’s disease .

- Neurotransmitter Modulation : Researchers explore its impact on neurotransmitter systems, such as dopamine and serotonin, which could have implications for mood disorders and addiction .

- Enzyme Inhibitors : The compound’s scaffold resembles certain enzyme substrates. Scientists investigate its inhibitory effects on enzymes involved in cancer cell proliferation, metabolic pathways, and signal transduction .

- Chiral Catalysts : Its piperidine-based chiral center makes it valuable for asymmetric synthesis. Researchers use it as a building block to create complex molecules with specific stereochemistry .

- Polymerization Initiators : The compound’s oxane ring can serve as an initiator in polymerization reactions. Scientists explore its use in designing functional polymers for drug delivery, coatings, and materials engineering .

- Metabolism Studies : Researchers investigate its metabolic fate in vivo, including its transformation by liver enzymes. Understanding its metabolism aids in drug safety assessments .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Chemical Biology and Enzyme Inhibition

Organic Synthesis and Chiral Building Blocks

Materials Science and Polymer Chemistry

Pharmacology and Toxicology

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3R)-piperidin-3-yl]oxane-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-11(9-3-6-15-7-4-9)13-10-2-1-5-12-8-10;/h9-10,12H,1-8H2,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASEWZCAJCJFN-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B2572429.png)

![rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2572432.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2572433.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2572435.png)

![(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide](/img/structure/B2572443.png)

![2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2572446.png)

![(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2572447.png)

![Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2572448.png)

![4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine](/img/structure/B2572449.png)